molecular formula C9H7NO B1281597 2-(4-Formylphenyl)acetonitrile CAS No. 55211-74-0

2-(4-Formylphenyl)acetonitrile

Cat. No. B1281597
CAS RN: 55211-74-0
M. Wt: 145.16 g/mol
InChI Key: QKHSRQNYMRFQHB-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)acetonitrile is a chemical compound that is part of the broader class of acetonitriles, which are organic molecules containing a cyano group (-C≡N) attached to an alkyl group. Although the specific compound 2-(4-Formylphenyl)acetonitrile is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to 2-(4-Formylphenyl)acetonitrile.

Synthesis Analysis

The synthesis of related acetonitrile compounds often involves the reaction of various precursors in the presence of a base or other reagents. For instance, 4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' . These methods suggest that the synthesis of 2-(4-Formylphenyl)acetonitrile could potentially be achieved through analogous reactions involving formyl precursors and acetonitrile under suitable conditions.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is often determined using X-ray crystallography and supported by theoretical calculations such as density functional theory (DFT). For example, the crystal structure of a fluorinated α-aminonitrile compound was solved using single-crystal X-ray diffraction data . Theoretical studies have also been conducted to investigate the structural properties of related compounds, such as 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile, providing insights into the molecular geometry and vibrational frequencies . These studies indicate that the molecular structure of 2-(4-Formylphenyl)acetonitrile could be similarly analyzed using a combination of experimental and computational techniques.

Chemical Reactions Analysis

Acetonitrile derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, 2-(2-hydroxyphenyl)acetonitriles can be transformed into benzofuranones . The reactivity of these compounds can be explained using molecular descriptors and reactivity surfaces . The chemical behavior of 2-(4-Formylphenyl)acetonitrile would likely be influenced by the formyl group, which could participate in reactions such as condensation or nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be studied through spectroscopic methods and computational studies. For example, IR spectral experiments and DFT force field analysis have been used to assign the fundamental molecular vibrations of (2,4,6-trimethylphenyl)acetonitrile and to study the structural changes upon conversion to its carbanion . These methods could be applied to 2-(4-Formylphenyl)acetonitrile to determine its vibrational modes and to understand the impact of the formyl group on its physical properties.

Scientific Research Applications

  • Electrochemical Studies : The electrochemical oxidation of 4-aminophenol at gold electrodes, involving acetonitrile as a solvent, has been explored. This research is significant in electrochemistry and materials science, showing potential applications in sensor development and analytical chemistry (Schwarz et al., 2003).

  • Organic Synthesis : Studies on the synthesis of aryl- and alkylanilines, involving photoheterolysis of haloanilines in the presence of acetonitrile, reveal applications in organic chemistry and pharmaceutical synthesis (Fagnoni et al., 1999).

  • Photophysics and Spectroscopy : The "light-switch" mechanism of [Ru(phen)2dppz]2+ complexes in acetonitrile-water mixtures has been investigated, indicating the use of such complexes as spectroscopic probes for DNA. This is particularly relevant in biochemistry and molecular biology (Olson et al., 1997).

  • Photophysical Analysis of Complexes : The photochemical properties of cis-Ru(II)(α-diimine)2(4-APy)2 complexes in acetonitrile have been studied, highlighting applications in photochemistry and materials science (Camilo et al., 2014).

  • Kinetic Studies : The proton transfer reaction kinetics involving phenylcyanomethanes in acetonitrile have been examined, relevant to chemical kinetics and reaction mechanism studies (Minksztym & Jarczewski, 2004).

  • Sonochemistry : Investigating the effects of sonication on non-radical reactions in acetonitrile-water mixtures offers insights into sonochemistry and its applications in chemical processing and synthesis (Tuulmets et al., 2014).

  • Molecular Structure Analysis : The study of the structure of (4-nitrophenyl)acetonitrile and its carbanion via IR spectra and ab initio calculations contributes to the field of structural chemistry and molecular physics (Binev et al., 2000).

  • Molecular Dynamics : The development of acetonitrile molecular models for Molecular Dynamics studies has applications in computational chemistry and drug design (Alvarez et al., 2014).

Safety And Hazards

The safety information for 2-(4-Formylphenyl)acetonitrile indicates that it has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-formylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHSRQNYMRFQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512092
Record name (4-Formylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenyl)acetonitrile

CAS RN

55211-74-0
Record name (4-Formylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-formylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Adhikari - 2020 - idr.l4.nitk.ac.in
Dye-sensitized solar cell (DSSC), which belongs to third generation solar cells has emerged as an attractive and promising low-cost solar device for harvesting solar energy. Grätzel …
Number of citations: 6 idr.l4.nitk.ac.in

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